molecular formula C17H21N3O2 B2455664 N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034618-07-8

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide

Cat. No.: B2455664
CAS No.: 2034618-07-8
M. Wt: 299.374
InChI Key: HDHAAIFSUOVLLC-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide typically involves the following steps:

    Formation of the pyrrole derivative: This can be achieved by reacting a suitable precursor with pyrrole under specific conditions.

    Attachment of the ethyl linker: The pyrrole derivative is then reacted with an ethylating agent to introduce the ethyl group.

    Cyclopentyloxy group introduction: The ethylated pyrrole derivative is reacted with a cyclopentanol derivative to introduce the cyclopentyloxy group.

    Formation of the isonicotinamide: Finally, the compound is reacted with isonicotinic acid or its derivatives to form the desired isonicotinamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.

    N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)pyridine: Similar structure but with a pyridine group instead of isonicotinamide.

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopentyloxy-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-17(19-9-12-20-10-3-4-11-20)14-7-8-18-16(13-14)22-15-5-1-2-6-15/h3-4,7-8,10-11,13,15H,1-2,5-6,9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHAAIFSUOVLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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